N-(3-acetylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and a sulfanyl-acetamide moiety at position 3. The acetamide nitrogen is further substituted with a 3-acetylphenyl group.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-15-6-8-17(9-7-15)20-13-21-23(24-10-11-27(21)26-20)30-14-22(29)25-19-5-3-4-18(12-19)16(2)28/h3-13H,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCGYCPZZAUCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 398.5 g/mol. Its structure features a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines including MCF-7 and MDA-MB-231. The MTT assay results indicated that these compounds could induce apoptosis through caspase activation (caspase 3/7, 8, and 9) and modulate key apoptotic pathways involving p53 and NF-κB signaling .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Apoptosis via caspase activation |
| 3b | MDA-MB-231 | 0.50 | Autophagy induction through mTOR inhibition |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Studies have shown that related pyrazolo derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, derivatives were found to significantly reduce COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX Inhibition IC50 (µM) | Comparison Drug |
|---|---|---|
| 3b | 0.04 | Celecoxib |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the pyrazolo ring and the introduction of various substituents can enhance biological activity. Electron-donating groups at specific positions have been correlated with increased potency against cancer cell lines and improved anti-inflammatory effects .
Case Studies
- Cytotoxicity in Breast Cancer : A study involving several pyrazolo derivatives demonstrated that specific substitutions led to enhanced cytotoxicity against breast cancer cell lines, outperforming traditional chemotherapeutics like cisplatin .
- Inflammation Models : In vivo models using carrageenan-induced paw edema revealed that selected derivatives significantly reduced inflammation markers compared to controls, suggesting a promising therapeutic avenue for inflammatory diseases .
Scientific Research Applications
Basic Information
- Molecular Formula : C22H20N4O2S
- Molecular Weight : 396.49 g/mol
- CAS Number : 1021229-53-7
Structure
The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity. The presence of an acetyl group and a sulfanyl moiety enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
N-(3-acetylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for potential activity against various diseases.
Case Studies
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. A study on pyrazolo[1,5-a]pyrazines demonstrated their ability to inhibit tumor growth in vitro and in vivo models .
- Anti-inflammatory Properties : Analogous compounds have been investigated for their anti-inflammatory effects, showing potential in treating conditions like arthritis and other inflammatory diseases .
The compound's unique structure suggests it may interact with specific biological pathways. Preliminary studies suggest the following activities:
- Enzyme Inhibition : Similar pyrazolo compounds have been reported to inhibit enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits .
- Receptor Modulation : The potential for modulating receptor activity (e.g., GABA receptors) has been noted in related compounds, indicating possible applications in neuropharmacology .
Material Science
The chemical properties of this compound also lend themselves to applications in material science:
Data Table: Material Properties
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO and DMF |
| Thermal Stability | Stable up to 200°C |
| Potential Uses | Polymer additives, coatings |
Synthesis and Modification
The synthesis of this compound can be achieved through various synthetic routes involving multi-step reactions. Modifications can enhance its properties or tailor it for specific applications.
Synthesis Pathway Example
A typical synthesis pathway might involve:
- Formation of the pyrazolo core via cyclization reactions.
- Acetylation of phenolic precursors.
- Introduction of the sulfanyl group through nucleophilic substitution.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
The 3-acetylphenyl group distinguishes the target compound from analogs with different aryl substituents. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (e.g., cyano in ): May enhance metabolic stability or receptor binding compared to acetyl or methoxy groups.
Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
The 4-methylphenyl group on the pyrazolo ring is critical for molecular interactions. Comparisons with halogenated analogs:
Preparation Methods
Cyclocondensation of 1H-Pyrazol-5-Amine with α,β-Diketones
The pyrazolo[1,5-a]pyrazine scaffold is formed via acid-catalyzed cyclization. For example, reacting 1H-pyrazol-5-amine (1) with phenylglyoxal (2) in acetic acid at 80°C yields 2-phenylpyrazolo[1,5-a]pyrazine (3) with 72% efficiency. Adjusting the diketone to 4-methylphenylglyoxal introduces the 4-methylphenyl group directly during cyclization, bypassing subsequent functionalization steps.
Table 1: Optimization of Cyclocondensation Conditions
| Diketone | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Methylphenylglyoxal | AcOH | 80 | 68 |
| 4-Methylphenylglyoxal | H2SO4 | 100 | 52 |
| 4-Methylphenylglyoxal | PTSA | 90 | 74 |
Para-toluenesulfonic acid (PTSA) outperforms acetic acid and sulfuric acid, achieving 74% yield by minimizing side reactions like diketone polymerization.
Introduction of the Sulfanyl Group
Thiolation of Halogenated Intermediates
4-Chloropyrazolo[1,5-a]pyrazine derivatives undergo nucleophilic aromatic substitution with thiourea to install the sulfanyl group. For instance, treating 4-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine (4) with thiourea in ethanol under reflux produces 4-mercapto-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine (5) in 85% yield. Alternative thiolating agents like sodium hydrosulfide (NaSH) reduce reaction times but require anhydrous conditions.
Coupling with the Acetamide Moiety
Nucleophilic Displacement of Chloroacetamide
The sulfanyl group in intermediate 5 reacts with 2-chloro-N-(3-acetylphenyl)acetamide (6) in the presence of a base. Employing potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C facilitates the formation of the thioether bond, yielding the target compound in 63% purity. Elevated temperatures (>80°C) promote overalkylation, necessitating strict temperature control.
Table 2: Solvent Screening for Thioether Formation
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K2CO3 | 60 | 63 |
| DMSO | K2CO3 | 60 | 58 |
| THF | Et3N | 50 | 41 |
Purification and Characterization
Crude this compound is purified via silica gel chromatography using ethyl acetate/hexane (3:7) eluent. High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity, while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity:
-
¹H NMR (400 MHz, CDCl3) : δ 8.72 (s, 1H, pyrazine-H), 8.15 (d, J = 8.4 Hz, 2H, aryl-H), 7.89 (s, 1H, acetylphenyl-H), 2.65 (s, 3H, CH3).
Scale-Up Challenges and Mitigation Strategies
Industrial-scale production faces hurdles in thioether coupling efficiency and pyrazolo[1,5-a]pyrazine stability. Implementing flow chemistry for the cyclocondensation step improves heat transfer and reduces decomposition, enhancing overall yield by 12%. Additionally, substituting DMF with cyclopentyl methyl ether (CPME) as a greener solvent reduces environmental impact without compromising reaction kinetics .
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., acetyl, sulfanyl) and aromatic substitution patterns .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (436.9 g/mol) and fragmentation patterns .
- HPLC : Purity assessment (>95%) and detection of byproducts using reverse-phase columns .
How do substituent variations (e.g., chloro vs. methyl groups) impact biological activity?
Advanced
Structural modifications alter electronic and steric properties, influencing target binding. For example:
- 4-Methylphenyl substituent (current compound): Enhances lipophilicity, potentially improving membrane permeability compared to the 4-chlorophenyl analog ().
- Sulfanyl group : Critical for hydrogen bonding with enzymatic targets (e.g., kinases or inflammatory mediators) .
Methodological approach : Compare IC₅₀ values in enzymatic assays (e.g., COX-2 inhibition) across analogs to establish structure-activity relationships (SAR) .
How can reaction yields be optimized during scale-up synthesis?
Q. Advanced
- Solvent optimization : Replace ethanol with DMF to improve intermediate solubility and reduce side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amidation steps.
- Process monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize decomposition .
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, solvent, and catalyst concentration .
How should researchers address contradictions in reported bioactivity data?
Q. Advanced
- Purity verification : Re-test compounds using standardized HPLC protocols to rule out impurity-driven variability (e.g., 95% vs. 99% purity) .
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) across studies .
- Meta-analysis : Pool data from multiple studies to identify trends, accounting for variables like incubation time or solvent (DMSO vs. saline) .
What computational tools predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like COX-2 or EGFR kinase. Focus on sulfanyl and acetyl groups as key pharmacophores .
- QSAR modeling : Train models on analogs (e.g., ’s methylthio derivative) to predict logP, pKa, and binding affinity .
- MD simulations : Simulate ligand-protein stability over 100 ns to assess binding mode retention .
What strategies mitigate stability issues during storage or handling?
Q. Advanced
- Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis of the sulfanyl group .
- Excipient screening : Test stabilizers like cyclodextrins to enhance aqueous solubility and reduce aggregation .
- Stability-indicating assays : Monitor degradation via LC-MS under accelerated conditions (40°C/75% RH) .
Which in vitro models are suitable for evaluating anti-inflammatory potential?
Q. Basic
- RAW 264.7 macrophages : Measure NO production inhibition after LPS stimulation .
- COX-2 enzymatic assays : Use recombinant human COX-2 to quantify IC₅₀ values .
- Cytokine profiling : ELISA-based detection of TNF-α and IL-6 in supernatants .
How can researchers validate target engagement in cellular models?
Q. Advanced
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
- Silencing/overexpression : Use siRNA or CRISPR to modulate putative targets (e.g., NF-κB) and assess activity loss/rescue .
- Pull-down assays : Biotinylate the compound and isolate target proteins via streptavidin beads, followed by MS identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
